GCase Inhibitory Potency (Ki, IC50) of D-Isofagomine vs. L-Isofagomine and Other Chaperones
D-Isofagomine tartrate is a competitive inhibitor of human lysosomal β-glucosidase with a Ki of 0.016–0.025 µM and an IC50 of 0.06 µM (63 nM in BindingDB) . The L-enantiomer (L-isofagomine) exhibits a Ki of 5.7 µM for the same human enzyme—a >350-fold loss in affinity—and shifts to a noncompetitive mechanism, confirming enantiomeric specificity is essential [1]. In computational docking comparisons, D-Isofagomine shows a binding energy of −7.11 kcal/mol against native GBA protein, which is more favorable than Miglustat (−6.84 kcal/mol) though less favorable than Eliglustat (−8.07 kcal/mol) and Ambroxol (−8.66 kcal/mol), positioning it as a moderate-affinity but mechanistically distinct chaperone [2].
| Evidence Dimension | Human lysosomal β-glucosidase inhibitory potency (Ki / IC50 / Binding Energy) |
|---|---|
| Target Compound Data | Ki = 0.016–0.025 µM; IC50 = 0.06 µM (63 nM); Binding energy vs. native GBA: −7.11 kcal/mol |
| Comparator Or Baseline | L-Isofagomine: Ki = 5.7 µM (noncompetitive); Miglustat: Binding energy −6.84 kcal/mol; Eliglustat: −8.07 kcal/mol; Ambroxol: −8.66 kcal/mol |
| Quantified Difference | D-Isofagomine is >350-fold more potent than L-isofagomine (Ki); binding energy 0.27 kcal/mol more favorable than Miglustat, but 0.96–1.55 kcal/mol less favorable than Eliglustat/Ambroxol |
| Conditions | Fluorescence-based assay using 4-methylumbelliferyl β-D-glucoside substrate; computational docking via AutoDock |
Why This Matters
Procurement of the D-enantiomer tartrate salt is mandatory; the L-form is essentially inactive on the target and any racemic mixture would introduce uncontrolled competitive/noncompetitive mixed inhibition artifacts.
- [1] Asano, N., Ikeda, K., Yu, L., Kato, A., Takebayashi, K., Adachi, I., Kato, I., Ouchi, H., Takahata, H., & Fleet, G. W. J. (2005). The L-enantiomers of D-sugar-mimicking iminosugars are noncompetitive inhibitors of D-glycohydrolase? Tetrahedron: Asymmetry, 16(1), 223–229. View Source
- [2] Kumar, D. T., et al. (2019). Molecular docking analysis. In Advances in Protein Chemistry and Structural Biology (Vol. 118, pp. 259–284). Academic Press. View Source
